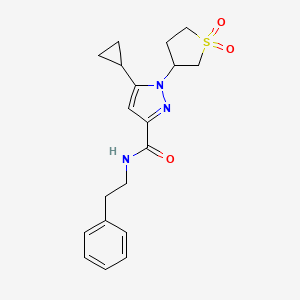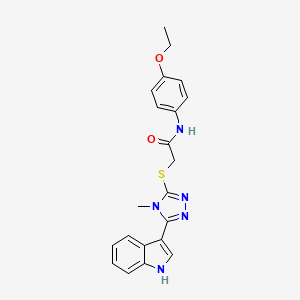
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-1H-pyrazole-3-carboxamide” is a versatile material with potential applications in scientific research1. Its unique structure offers opportunities for studying drug interactions, synthesizing new compounds, and investigating biological pathways1.
Synthesis Analysis
While specific synthesis methods for this compound are not readily available in the search results, its unique structure suggests that it could be synthesized through a series of organic reactions. It’s important to note that the synthesis of such compounds often requires specialized knowledge and equipment2.Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O4S3. This indicates that it contains 16 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom3. The unique structure of this compound, including the presence of a cyclopropyl group, a dioxidotetrahydrothiophen group, and a pyrazole group, offers opportunities for studying its interactions with other molecules1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, given its structure, it could potentially participate in a variety of organic reactions. Further research would be needed to determine the specific reactions it can undergo1.Physical And Chemical Properties Analysis
The molecular weight of this compound is 349.413. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results. These properties would need to be determined through laboratory analysis3.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area focuses on the synthesis and detailed characterization of pyrazole derivatives. Kumara et al. (2018) detailed the synthesis, spectral characterization, and crystal structure studies of a novel pyrazole derivative, highlighting the compound's three-dimensional supramolecular self-assembly and potential for further functionalization (Kumara et al., 2018). Such studies underscore the importance of structural analysis, including X-ray diffraction and Hirshfeld surface analysis, in understanding the properties and potential applications of these compounds.
Computational and Theoretical Applications
Theoretical studies often accompany experimental efforts to better understand the electronic structure and reactivity of pyrazole derivatives. For instance, Kanwal et al. (2022) synthesized thiophene-based pyrazole amides and used DFT calculations to investigate their electronic structure, demonstrating the compounds' non-linear optical (NLO) properties and potential for chemical reactivity (Kanwal et al., 2022). Such computational studies are crucial for predicting the behavior of these molecules in various environments and for different applications.
Safety And Hazards
This compound is not intended for human or veterinary use4. It is for research use only4. Therefore, appropriate safety measures should be taken when handling this compound to avoid potential hazards4.
Zukünftige Richtungen
The unique structure of this compound offers immense potential in scientific research5. It enables diverse applications, from drug discovery to material synthesis, making it a valuable asset for cutting-edge investigations5. Future research could explore these potential applications further5.
Please note that this analysis is based on the available information and further research may provide more detailed insights. Always follow safety guidelines when handling chemical compounds.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(20-10-8-14-4-2-1-3-5-14)17-12-18(15-6-7-15)22(21-17)16-9-11-26(24,25)13-16/h1-5,12,15-16H,6-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPXRHXXNOQICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)

![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)


![4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2701339.png)
![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)
![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)
![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)
